molecular formula C11H9NO3S B13511357 4-(Pyridin-2-yl)benzene-1-sulfonic acid

4-(Pyridin-2-yl)benzene-1-sulfonic acid

Cat. No.: B13511357
M. Wt: 235.26 g/mol
InChI Key: WVEOUSWBSIHRIJ-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)benzene-1-sulfonic acid is an organic compound that features a pyridine ring attached to a benzene ring, which is further substituted with a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yl)benzene-1-sulfonic acid typically involves the sulfonation of 4-(Pyridin-2-yl)benzene. This can be achieved by reacting 4-(Pyridin-2-yl)benzene with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to avoid over-sulfonation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)benzene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under acidic conditions.

Major Products

    Oxidation: Sulfonate esters.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

4-(Pyridin-2-yl)benzene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-3-yl)benzene-1-sulfonic acid
  • 4-(Pyridin-4-yl)benzene-1-sulfonic acid
  • 4-(Pyridin-2-yl)benzene-1-carboxylic acid

Uniqueness

4-(Pyridin-2-yl)benzene-1-sulfonic acid is unique due to the specific positioning of the pyridine ring and the sulfonic acid group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

IUPAC Name

4-pyridin-2-ylbenzenesulfonic acid

InChI

InChI=1S/C11H9NO3S/c13-16(14,15)10-6-4-9(5-7-10)11-3-1-2-8-12-11/h1-8H,(H,13,14,15)

InChI Key

WVEOUSWBSIHRIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)S(=O)(=O)O

Origin of Product

United States

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